molecular formula C16H18FN3O3 B5159389 N-(2-fluorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide

N-(2-fluorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide

カタログ番号 B5159389
分子量: 319.33 g/mol
InChIキー: SOTCBAPPLIGDOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. It is a promising anticancer drug that has shown remarkable efficacy in preclinical and clinical studies.

作用機序

BCL-2 is a key regulator of apoptosis, which is a natural process of cell death that occurs in response to cellular stress or damage. In cancer cells, BCL-2 is often overexpressed, leading to increased cell survival and resistance to chemotherapy. N-(2-fluorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide binds to the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins and promoting the release of cytochrome c from the mitochondria, which triggers the apoptotic cascade.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to induce apoptosis in cancer cells, including CLL and AML, both in vitro and in vivo. It has also been demonstrated to reduce tumor burden and prolong survival in animal models of these diseases. However, N-(2-fluorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide may also have off-target effects on other members of the BCL-2 family, such as BCL-xL and MCL-1, which could lead to adverse effects on normal cells and tissues.

実験室実験の利点と制限

N-(2-fluorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is a potent and selective inhibitor of BCL-2, which makes it a valuable tool for studying the role of this protein in cancer biology and for developing new anticancer therapies. However, its efficacy may be limited by the development of drug resistance, which can arise from mutations in BCL-2 or other mechanisms. Moreover, N-(2-fluorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide may have variable pharmacokinetics and bioavailability, which could affect its potency and toxicity in different experimental settings.

将来の方向性

There are several future directions for the research and development of N-(2-fluorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide. One of the main challenges is to overcome drug resistance and improve the efficacy of N-(2-fluorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in the treatment of hematological malignancies and other cancers. This could be achieved by developing combination therapies that target multiple pathways involved in cancer cell survival and proliferation. Another direction is to explore the potential of N-(2-fluorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases, where BCL-2 may play a role. Finally, there is a need to optimize the pharmacokinetics and formulation of N-(2-fluorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide to enhance its delivery and reduce its toxicity in clinical settings.

合成法

The synthesis of N-(2-fluorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide involves several steps, including the preparation of 2-fluorobenzylamine, the coupling of 2-fluorobenzylamine with 5-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid, and the subsequent conversion of the carboxylic acid to the carboxamide. The final product is obtained through a series of purification steps, such as chromatography and recrystallization.

科学的研究の応用

N-(2-fluorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been extensively studied for its anticancer properties, particularly in the treatment of hematological malignancies, such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). It has been shown to induce apoptosis (programmed cell death) in cancer cells by selectively targeting and inhibiting BCL-2, a protein that promotes cell survival and resistance to chemotherapy. N-(2-fluorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been investigated in combination with other anticancer drugs, such as rituximab and venetoclax, to enhance its efficacy and overcome drug resistance.

特性

IUPAC Name

N-[(2-fluorophenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c17-14-4-2-1-3-12(14)10-18-16(21)15-9-13(23-19-15)11-20-5-7-22-8-6-20/h1-4,9H,5-8,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTCBAPPLIGDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=NO2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-5-(morpholinomethyl)-3-isoxazolecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。